molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8

4-[(2,5-Difluorophenyl)methyl]piperidine

Cat. No. B128919
CAS RN: 150019-62-8
M. Wt: 211.25 g/mol
InChI Key: GRDNPXKKKCNDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2,5-Difluorophenyl)methyl]piperidine” is a chemical compound with the molecular formula C12H15F2N . It has a molecular weight of 211.25 . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for “4-[(2,5-Difluorophenyl)methyl]piperidine” is 1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 .


Physical And Chemical Properties Analysis

The physical form of “4-[(2,5-Difluorophenyl)methyl]piperidine” is oil . It has a molecular weight of 211.25 . The compound is typically stored at room temperature .

Scientific Research Applications

Comprehensive Analysis of “4-[(2,5-Difluorophenyl)methyl]piperidine” Applications

“4-[(2,5-Difluorophenyl)methyl]piperidine” is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various drug formulations. Below is a detailed analysis of the scientific research applications of this compound, focusing on six distinct fields.

Synthesis of Biologically Active Molecules: Piperidine derivatives are crucial in synthesizing biologically active molecules. The presence of the difluorophenyl group in “4-[(2,5-Difluorophenyl)methyl]piperidine” can influence the biological activity of synthesized compounds. Researchers utilize this compound in multicomponent reactions to develop new drugs with potential therapeutic effects .

Development of Central Nervous System (CNS) Drugs: The structural similarity of piperidine derivatives to natural alkaloids makes them suitable for developing CNS drugs. “4-[(2,5-Difluorophenyl)methyl]piperidine” may be used in creating analogs that interact with neural receptors, potentially leading to new treatments for neurological disorders .

Anti-Inflammatory and Analgesic Agents: Piperidine derivatives often exhibit anti-inflammatory and analgesic properties. The modification of “4-[(2,5-Difluorophenyl)methyl]piperidine” could lead to the discovery of new anti-inflammatory agents, contributing to pain management research .

Antimicrobial Activity: The structural framework of piperidine derivatives allows for the exploration of antimicrobial activity. “4-[(2,5-Difluorophenyl)methyl]piperidine” could be a precursor in synthesizing compounds with potential antibacterial or antifungal properties, addressing the growing concern of antibiotic resistance .

Catalysts in Organic Synthesis: Piperidine derivatives can act as catalysts in organic synthesis. “4-[(2,5-Difluorophenyl)methyl]piperidine” might be used to catalyze various organic reactions, improving the efficiency and selectivity of chemical processes .

Chemical Intermediate in Material Science: In material science, “4-[(2,5-Difluorophenyl)methyl]piperidine” can serve as a chemical intermediate. It may be involved in the synthesis of advanced materials with specific properties for electronics or nanotechnology applications .

Mechanism of Action

The mechanism of action of “4-[(2,5-Difluorophenyl)methyl]piperidine” is not available in the current data .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .

properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNPXKKKCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633319
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Difluorophenyl)methyl]piperidine

CAS RN

150019-62-8
Record name 4-[(2,5-Difluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of platinum oxide (0.5 g) and 4-(2,5-difluorobenzyl)pyridine from above in acetic acid (100 ml) was hydrogenated for 3 hr. The catalyst was removed and the solution concentrated in vacuo. The residue was dissolved in water and the solution basified with sodium hydroxide. The basic mixture was extracted with ether and the extracts concentrated in vacuo. The crude oil was vacuum distilled to give the product (5.1 g, 72.9%, bp: 110° C.). A sample of the hydrochloride was prepared in ether (mp: 182°-183° C.). Calc'd. for C12H15F2N.HCl: C, 58.19%; H, 6.52%; N, 5.66%. Found: C, 58.14%; H, 6.56%; N, 5.59%.
Name
4-(2,5-difluorobenzyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
72.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.